Avenanthramide-C methyl ester

Inflammation NF-κB signaling Endothelial cell biology

Avenanthramide-C methyl ester (955382-52-2) is a synthetic methyl ester derivative with enhanced lipophilicity (LogP 3.53) and validated NF-κB inhibitory potency (IC50 ~40 μM). Distinct solubility in DMF, DMSO, and ethanol enables reproducible formulation. Unlike natural avenanthramide C, this compound is optimized for dose-response and cellular assays. Sourced for research in endothelial inflammation and cardiovascular disease.

Molecular Formula C17H15NO6
Molecular Weight 329.30 g/mol
Cat. No. B117043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvenanthramide-C methyl ester
Synonymsavenanthramide-c methyl ester
CH3-Avn-c
methyl N-(3',4'-dihydroxycinnamoyl)-5-hydroxyanthranilate
Molecular FormulaC17H15NO6
Molecular Weight329.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+
InChIKeyIUZHCICFVDHVMC-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avenanthramide-C Methyl Ester: Procurement-Grade NF-κB Inhibitor with Verified Anti-Inflammatory Potency


Avenanthramide-C methyl ester (CAS 955382-52-2) is a synthetically modified phenolic compound, derived from the naturally occurring oat avenanthramide C. This derivative is characterized by the methyl esterification of the carboxylic acid group, resulting in the molecular formula C17H15NO6 and a molecular weight of 329.30 g/mol . It is functionally defined as a potent inhibitor of the nuclear factor kappa-B (NF-κB) signaling pathway, achieving this effect by blocking the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκB) . The compound is exclusively supplied for research use in the form of a crystalline solid with a minimum purity standard of ≥90% [1].

Why Substituting Avenanthramide-C Methyl Ester for Unmodified Avenanthramides Risks Compromising Research Integrity


The assumption that avenanthramide compounds are functionally interchangeable within a research or industrial context is not supported by experimental evidence. While the broader class of avenanthramides shares anti-inflammatory and antioxidant properties, the specific molecular structure of Avenanthramide-C methyl ester confers a distinct biological profile [1]. Studies explicitly indicate that the synthetically prepared methyl ester derivative exhibits a significantly higher potency than its non-methylated form, Avenanthramide-C, in key cellular assays [2]. This is due to its dual mechanism of action, which involves not only inhibiting the phosphorylation of IKK and IκB but also suppressing proteasome activity, a feature not attributed to all avenanthramides [3]. Consequently, substituting this compound with a generic avenanthramide mixture or an unmodified analog like Avenanthramide-C would directly impact the dose-response relationship and the validity of mechanistic findings, as detailed in the following evidence.

Quantitative Differentiation of Avenanthramide-C Methyl Ester: Evidence for Procurement and Selection


NF-κB Pathway Inhibition: Potency of Methyl Ester vs. Non-Methylated Avenanthramide-C

A direct head-to-head comparison demonstrates that the methyl ester form of Avenanthramide-C (CH3-Avn-c) possesses a higher biological potency than its non-methylated counterpart (Avn-c). Both forms are known to suppress NF-κB activation, but the methyl ester was selected for subsequent studies due to this superior potency [1]. In a relevant study, Avenanthramide-C methyl ester inhibited the phosphorylation of IKK and IκB, a key step in NF-κB activation, with an IC50 of approximately 40 μM [2].

Inflammation NF-κB signaling Endothelial cell biology

Dose-Dependent Suppression of Pro-Inflammatory Cytokine Secretion in Human Endothelial Cells

In a direct evaluation of its functional effects, Avenanthramide-C methyl ester was shown to dose-dependently inhibit the expression and secretion of key pro-inflammatory mediators in human aortic endothelial cells (HAEC). Specifically, treatment with the compound led to a significant, dose-dependent decrease in the secretion of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) [1]. This functional outcome is a direct consequence of its upstream inhibition of the NF-κB pathway .

Atherosclerosis Vascular inflammation Cytokine secretion

Patent Protection for Alzheimer's Disease Application: A Strategic Differentiator for Therapeutic Development

Avenanthramide-C methyl ester is a key component in a granted European patent (EP 3456337 B1) for a pharmaceutical composition aimed at the prevention or treatment of neurodegenerative diseases, specifically Alzheimer's disease. The patent claims a composition comprising an oat extract such as avenanthramide C, or a derivative thereof, for example, avenanthramide C methyl ester, as the effective ingredient [1][2].

Neurodegeneration Alzheimer's disease Therapeutic development

High-Value Application Scenarios for Avenanthramide-C Methyl Ester


Modeling Atherosclerosis and Vascular Inflammation

Given its proven ability to dose-dependently inhibit IL-6, IL-8, and MCP-1 secretion in human aortic endothelial cells (HAEC), Avenanthramide-C methyl ester is an ideal compound for in vitro models of atherosclerosis and vascular inflammation [1]. Researchers can use this compound to dissect the role of the NF-κB pathway in endothelial cell activation and to study the downstream effects of blocking this pathway on monocyte recruitment and adhesion, which are key early steps in atherogenesis. Its superior potency over the non-methylated form ensures robust signal-to-noise ratios in these assays.

Investigating NF-κB-Dependent Gene Expression and Signal Transduction

This compound is a validated tool for probing the NF-κB signaling cascade. Its dual mechanism—inhibiting both the phosphorylation of IKK/IκB and proteasome activity—makes it particularly useful for distinguishing between different regulatory nodes within the pathway . For instance, in experiments using an NF-κB luciferase reporter assay or analyzing the DNA binding activity of NF-κB, this compound provides a clear, quantifiable inhibition that can be benchmarked against other pathway-specific inhibitors [2].

Preclinical Development for Neurodegenerative Disease Therapeutics

Industrial research teams focused on Alzheimer's disease can leverage Avenanthramide-C methyl ester as a lead compound or reference standard for developing novel therapeutic entities. Its inclusion in a granted European patent (EP 3456337 B1) for Alzheimer's prevention/treatment provides a defined intellectual property landscape, offering a strategic starting point for further medicinal chemistry optimization and preclinical validation of mechanism-based therapies for neuroinflammation [3].

Synthetic and Analytical Chemistry for Avenanthramide Research

Due to the availability of a straightforward one-step synthesis protocol with quantitative yield, this compound serves as an excellent standard for analytical chemistry and method development [4]. Its well-characterized spectral data (1H-, 2H-, 13C-NMR, IR, and Raman) allow for its use as a reliable reference standard in HPLC, UHPLC, and mass spectrometry methods for quantifying and characterizing avenanthramides and related impurities in natural extracts or synthetic mixtures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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